molecular formula C11H17NO2 B3052699 (2R,3R)-2-Amino-3-phenylmethoxy-1-butanol CAS No. 438239-27-1

(2R,3R)-2-Amino-3-phenylmethoxy-1-butanol

Cat. No. B3052699
CAS RN: 438239-27-1
M. Wt: 195.26
InChI Key: GFXVOWGFPSJLNW-MWLCHTKSSA-N
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Description

(2R,3R)-2-Amino-3-phenylmethoxy-1-butanol, also known as L-PPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called glycosphingolipid inhibitors and has been shown to have promising effects in various scientific research applications.

Scientific Research Applications

Synthesis in Biofuels and Pharmaceuticals

(2R,3R)-2-Amino-3-phenylmethoxy-1-butanol, as a class of chemicals including pentanol isomers, has shown potential applications in biofuels. These isomers, naturally produced through microbial fermentations, have been the focus of metabolic engineering to enhance their production efficiency for industrial applications (Cann & Liao, 2009). Additionally, the compound plays a role in the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for Dolutegravir, an HIV/AIDS treatment, where novel transaminases have been utilized for its efficient biosynthesis (Tang et al., 2019).

Stereochemistry and Molecular Interactions

The stereochemistry of (2R,3R)-2-Amino-3-phenylmethoxy-1-butanol and its derivatives has been a subject of interest, especially in the context of optical resolutions and crystallization. Studies like Shiraiwa et al. (2006) have focused on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions, highlighting the importance of stereochemistry in pharmaceutical synthesis (Shiraiwa et al., 2006).

Catalytic and Structural Applications

Research on amino alcohols, including (2R,3R)-2-Amino-3-phenylmethoxy-1-butanol, has extended into their catalytic and structural roles. For instance, studies like Tressler and Zondlo (2014) have synthesized novel amino acids incorporating fluorine, demonstrating their potential in medicinal chemistry and NMR applications (Tressler & Zondlo, 2014). Moreover, research by Podjed and Modec (2022) on amino alcohol salts with quinaldinate underlines the significance of hydrogen bonding and polymorphism in the structural study of such compounds (Podjed & Modec, 2022).

Metabolic Engineering and Biochemistry

Metabolic engineering of microorganisms to produce compounds like 3-methyl-1-butanol and 1-propanol, closely related to the chemical family of (2R,3R)-2-Amino-3-phenylmethoxy-1-butanol, demonstrates the potential of using microbial pathways for producing biofuels and chemicals of interest. Studies by Shen and Liao (2008) have emphasized the conversion of glucose to keto-acid intermediates for the production of these alcohols in engineered E. coli strains (Shen & Liao, 2008).

properties

IUPAC Name

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVOWGFPSJLNW-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260366
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol

CAS RN

438239-27-1
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438239-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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